REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]1[C:15]2[C:10](=[CH:11][C:12]([O:16][CH3:17])=[CH:13][CH:14]=2)[CH:9]=[C:8]([C:18]([O:20]CC)=[O:19])[CH:7]=1>C1C=C2C=CC=C(O)C2=CC=1>[C:2]1([C:6]2[C:15]3[C:10](=[CH:11][C:12]([O:16][CH3:17])=[CH:13][CH:14]=3)[CH:9]=[C:8]([C:18]([OH:20])=[O:19])[CH:7]=2)[CH:14]=[CH:15][CH:6]=[CH:7][CH:8]=1.[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]1[C:15]2[C:10](=[CH:11][C:12]([OH:16])=[CH:13][CH:14]=2)[CH:9]=[C:8]([C:18]([OH:20])=[O:19])[CH:7]=1
|
Name
|
1-(2-thiazolyl)-3-carbethoxy-6-methoxynaphthalene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=NC=C1)C1=CC(=CC2=CC(=CC=C12)OC)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=C2C(=C1)C=CC=C2O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC(=CC2=CC(=CC=C12)OC)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC=C1)C1=CC(=CC2=CC(=CC=C12)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |